REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5]([F:24])([F:23])[CH2:6][N:7]([C:13]1[C:18]([N+:19]([O-])=O)=[CH:17][N:16]=[C:15]([Cl:22])[N:14]=1)[CH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1)C>C(O)(=O)C.[Fe]>[Cl:22][C:15]1[N:16]=[CH:17][C:18]2[NH:19][C:4](=[O:3])[C:5]([F:24])([F:23])[CH2:6][N:7]([CH:8]3[CH2:12][CH2:11][CH2:10][CH2:9]3)[C:13]=2[N:14]=1
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Name
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3-[(2-chloro-5-nitro-pyrimidin-4-yl)-cyclopentyl-amino]-2,2-difluoro-propanoic acid ethyl ester
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Quantity
|
6.16 g
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Type
|
reactant
|
Smiles
|
C(C)OC(C(CN(C1CCCC1)C1=NC(=NC=C1[N+](=O)[O-])Cl)(F)F)=O
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Name
|
|
Quantity
|
120 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
6 g
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Type
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catalyst
|
Smiles
|
[Fe]
|
Type
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CUSTOM
|
Details
|
the mixture was stirred for 10 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated to 80 degrees for 2 hours
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Duration
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2 h
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Type
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FILTRATION
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Details
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filtered while hot
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Type
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ADDITION
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Details
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Water and ethyl acetate were added to the filtrate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
WASH
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Details
|
The organic layer was washed successively with ammonium hydroxide and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residue with ethyl acetate and hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC2=C(N(CC(C(N2)=O)(F)F)C2CCCC2)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.94 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |